molecular formula C8H5BrN2 B1412616 3-(2-Bromopyridin-3-yl)prop-2-enenitrile CAS No. 1616502-81-8

3-(2-Bromopyridin-3-yl)prop-2-enenitrile

Cat. No.: B1412616
CAS No.: 1616502-81-8
M. Wt: 209.04 g/mol
InChI Key: JGRRIGZCTZOTFC-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)prop-2-enenitrile (C₈H₅BrN₂; molecular weight: 209.05) is an α,β-unsaturated nitrile derivative featuring a brominated pyridine ring at the β-position (Figure 1). The compound’s structure combines a conjugated enenitrile backbone with a 2-bromopyridin-3-yl substituent, conferring unique electronic and steric properties. This molecule is of interest in materials science and medicinal chemistry due to its reactivity as a Michael acceptor and its utility as a precursor in cross-coupling reactions .

Properties

IUPAC Name

3-(2-bromopyridin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRIGZCTZOTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2-bromopyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the propenenitrile group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Addition Reactions: Electrophiles like hydrogen halides or halogens.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Addition Reactions: Formation of halogenated or hydrogenated products.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-(2-Bromopyridin-3-yl)prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-3-yl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of α,β-Unsaturated Acrylonitrile Derivatives

Compound Name Substituents Key Structural Features HOMO-LUMO Gap (eV) References
3-(2-Bromopyridin-3-yl)prop-2-enenitrile 2-Bromopyridin-3-yl Bromine (electron-withdrawing), pyridine N Not reported
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Diphenylamino (electron-donor), pyridin-3-yl Strong π-π interactions, dual substituent effects 2.8–3.1
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Bromophenyl, dimethylamino Crystal habit-dependent fluorescence 2.5–2.7
(2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-fluorophenoxy]prop-2-enenitrile (CCG-63808) Benzothiazolyl, fluorophenoxy Electrophilic acrylonitrile, cysteine-reactive Not reported
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile 4-Chlorophenyl, 3-nitrophenyl Strong electron-withdrawing groups 3.2–3.5

Key Observations :

  • Electronic Effects: The bromopyridine substituent in 3-(2-Bromopyridin-3-yl)prop-2-enenitrile contrasts with electron-donating groups (e.g., diphenylamino in Compound I). This results in a higher electron-deficient acrylonitrile core, enhancing electrophilicity for nucleophilic additions .
  • Optical Properties: Unlike Compound I, which exhibits solvent-dependent absorbance due to diphenylamino’s charge-transfer character, the bromopyridine derivative lacks strong donor-acceptor (D-π-A) motifs, likely reducing fluorescence quantum yield .
  • Crystal Packing : Compounds with para-substituted bromophenyl groups (e.g., ) show emission variability due to crystal habit, whereas meta-substituted bromopyridine derivatives may exhibit distinct packing modes influenced by halogen bonding .

Table 2: Functional Comparison

Compound Name Synthetic Method Key Applications References
3-(2-Bromopyridin-3-yl)prop-2-enenitrile Conventional coupling reactions Cross-coupling precursor, Michael acceptor
(2Z)-2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Microwave-assisted synthesis Antimicrobial, anticancer agents
CCG-63802/CCG-63808 Multistep organic synthesis RGS4/RGS8 protein inhibitors
(2Z)-3-(9-Ethylcarbazol-3-yl)-2-(pyridin-2-yl)enenitrile (III) Crystallization from ethanol Organic semiconductors, solid-state emitters

Key Observations :

  • Reactivity: The bromopyridine derivative’s bromine atom facilitates Suzuki-Miyaura couplings, unlike benzothiazole derivatives (e.g., 5a), which rely on microwave-assisted Knoevenagel condensations .
  • Biological Activity: Benzothiazole-acrylonitrile hybrids (e.g., 5a, CCG-63808) show pronounced bioactivity (antimicrobial, RGS inhibition) due to the thiazole ring’s pharmacophoric role, whereas bromopyridine derivatives are less explored in medicinal contexts .

Computational and Crystallographic Insights

  • DFT Studies: Compounds with D-π-A architectures (e.g., I and II) show reduced HOMO-LUMO gaps (2.5–3.1 eV) compared to non-D-π-A systems like 3-(2-Bromopyridin-3-yl)prop-2-enenitrile, which lacks strong donor groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Bromopyridin-3-yl)prop-2-enenitrile

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